molecular formula C11H18BrN3O2S B11790597 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide

5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide

Cat. No.: B11790597
M. Wt: 336.25 g/mol
InChI Key: FJEFSYYHOKPGGA-UHFFFAOYSA-N
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Description

5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a bromine atom, a tert-butyl group, a dimethylamino group, and a sulfonamide group attached to a pyridine ring. These functional groups contribute to its reactivity and versatility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide typically involves a multistep process. One practical and robust method involves the following steps :

    tert-Butylation: The addition of the tert-butyl group.

    Dimethylamination: The incorporation of the dimethylamino group.

    Sulfonamidation: The attachment of the sulfonamide group.

Each step requires specific reagents and conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved safety, efficiency, and reproducibility compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(tert-butyl)pyridine-3-sulfonamide
  • N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide

Uniqueness

5-Bromo-N-(tert-butyl)-2-(dimethylamino)pyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of both the bromine atom and the dimethylamino group allows for diverse chemical modifications and applications that may not be possible with similar compounds .

Properties

Molecular Formula

C11H18BrN3O2S

Molecular Weight

336.25 g/mol

IUPAC Name

5-bromo-N-tert-butyl-2-(dimethylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C11H18BrN3O2S/c1-11(2,3)14-18(16,17)9-6-8(12)7-13-10(9)15(4)5/h6-7,14H,1-5H3

InChI Key

FJEFSYYHOKPGGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(N=CC(=C1)Br)N(C)C

Origin of Product

United States

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